4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile is a heterocyclic compound that features an oxazole ring fused with a benzonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both the oxazole and benzonitrile groups imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-butoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate, which is then cyclized to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may utilize green chemistry approaches to minimize environmental impact. For instance, the use of ionic liquids as solvents and catalysts can enhance reaction efficiency and reduce waste. The one-pot synthesis method, which combines multiple reaction steps into a single process, is also favored for its efficiency and reduced energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The benzonitrile group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
- 4-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]benzonitrile
- 4-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]benzonitrile
- 4-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]benzonitrile
Comparison: Compared to its analogs, 4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile exhibits unique properties due to the butoxy group, which can influence its lipophilicity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
685093-30-5 |
---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[3-(4-butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile |
InChI |
InChI=1S/C20H18N2O2/c1-2-3-12-23-18-10-8-16(9-11-18)19-13-20(24-22-19)17-6-4-15(14-21)5-7-17/h4-11,13H,2-3,12H2,1H3 |
InChI Key |
UBBILEMPRIDVIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NOC(=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.